

# physicochemical characteristics of 3-Bromoisothiazolo[4,5-b]pyrazine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromoisothiazolo[4,5-b]pyrazine

Cat. No.: B1441227

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromoisothiazolo[4,5-b]pyrazine**: Physicochemical Characteristics and Research Potential

This guide provides a comprehensive overview of the physicochemical characteristics of **3-Bromoisothiazolo[4,5-b]pyrazine**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in peer-reviewed literature, this document synthesizes available information from chemical suppliers, public databases, and analogous structures to offer a robust starting point for further investigation.

## Introduction: The Isothiazolo[4,5-b]pyrazine Scaffold

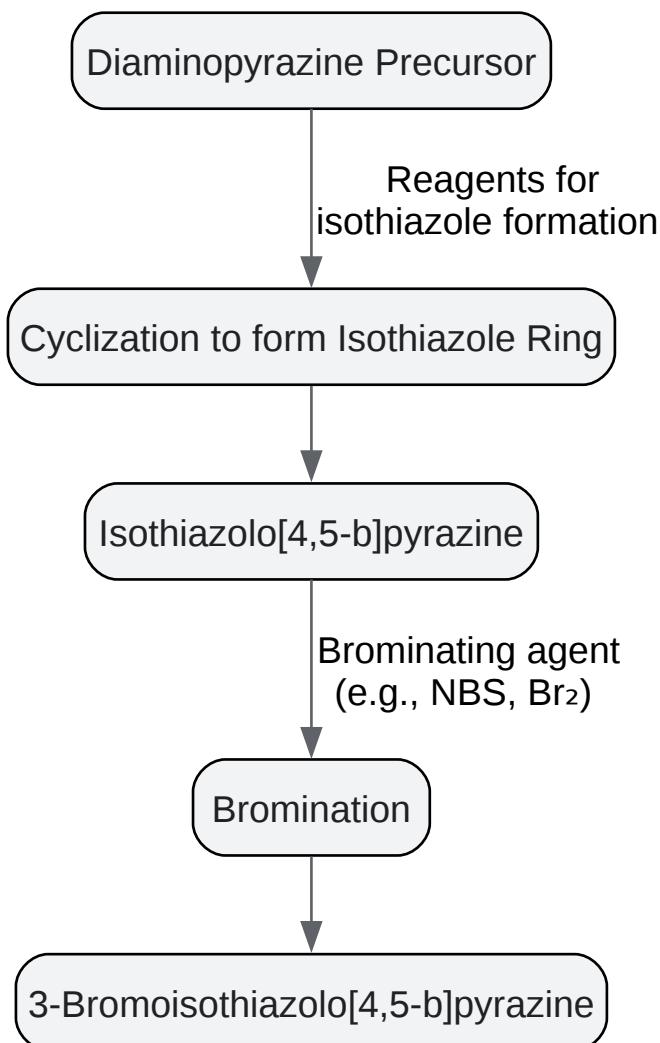
The isothiazolo[4,5-b]pyrazine core is a fused heterocyclic system that combines the structural features of an isothiazole and a pyrazine ring. This arrangement of nitrogen and sulfur atoms creates a unique electronic landscape, making it a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives are known to be key components in a variety of clinically relevant molecules, including kinase inhibitors.<sup>[1]</sup> The fusion of the electron-deficient pyrazine ring with the isothiazole moiety can modulate the compound's physicochemical properties, such as its ability to participate in hydrogen bonding and its overall solubility, which are critical for biological activity. The introduction of a bromine atom at the 3-position offers a versatile handle for further chemical modification, making **3-Bromoisothiazolo[4,5-b]pyrazine** a valuable building block for creating libraries of novel compounds.

## Physicochemical and Structural Profile

**3-Bromoisothiazolo[4,5-b]pyrazine** is commercially available as a pale-yellow to yellow-brown solid.<sup>[2]</sup> Its fundamental properties, compiled from supplier data and computational predictions, are summarized below.

| Property           | Value                                              | Source(s) |
|--------------------|----------------------------------------------------|-----------|
| CAS Number         | 907597-26-6                                        | [2][3][4] |
| Molecular Formula  | C <sub>5</sub> H <sub>2</sub> BrN <sub>3</sub> S   | [2][3][4] |
| Molecular Weight   | 216.06 g/mol                                       | [2][4]    |
| Physical Form      | Pale-yellow to Yellow-brown Solid                  | [2]       |
| Typical Purity     | 95%                                                | [2]       |
| Storage Conditions | 2-8°C, Sealed in dry                               | [2]       |
| SMILES             | C1=CN=C2C(=N1)C(=NS2)Br                            | [5]       |
| InChI              | InChI=1S/C5H2BrN3S/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H | [5]       |
| Predicted XlogP    | 1.6                                                | [5]       |

### Predicted Mass Spectrometry Data:


Computational tools predict the following mass-to-charge ratios (m/z) for various adducts of **3-Bromoisothiazolo[4,5-b]pyrazine**, which can be invaluable for its identification in mass spectrometry experiments.<sup>[5]</sup>

| Adduct       | Predicted m/z |
|--------------|---------------|
| $[M+H]^+$    | 215.92256     |
| $[M+Na]^+$   | 237.90450     |
| $[M-H]^-$    | 213.90800     |
| $[M+NH_4]^+$ | 232.94910     |
| $[M+K]^+$    | 253.87844     |

## Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for **3-Bromoisothiazolo[4,5-b]pyrazine** is not readily available, a plausible synthetic route can be inferred from established methods for preparing related fused heterocyclic systems, such as other isothiazolopyrazines and thiazolopyridazines.<sup>[6][7]</sup> A common strategy involves the condensation of a suitable diamine precursor with a reagent that provides the isothiazole ring.

A potential synthetic pathway could start from a diaminopyrazine, which is then elaborated to form the fused isothiazole ring. The bromination step could occur either on an advanced intermediate or on the final isothiazolo[4,5-b]pyrazine core.



[Click to download full resolution via product page](#)

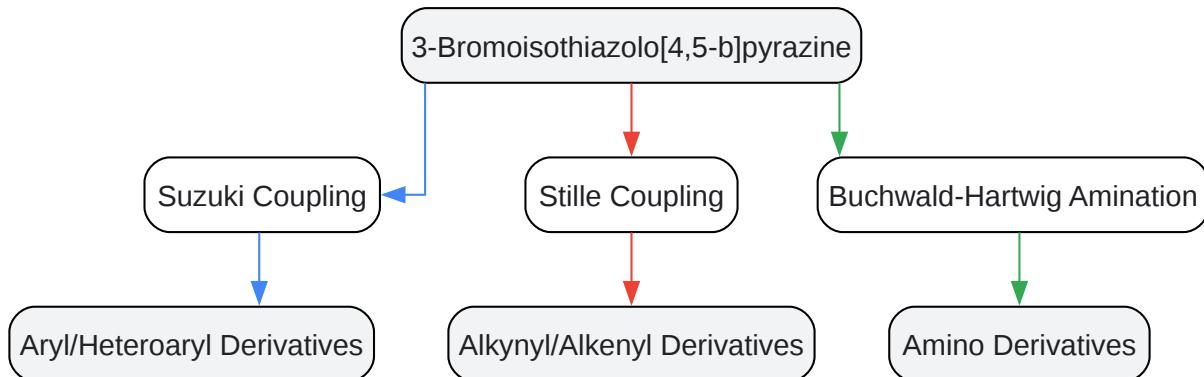
Figure 1: Proposed general synthetic workflow for **3-Bromoisothiazolo[4,5-b]pyrazine**.

**Purification Protocol:** Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain material of high purity. The choice of eluent for chromatography and solvent for recrystallization would need to be determined empirically.

## Anticipated Spectroscopic Characteristics

The structural elucidation of **3-Bromoisothiazolo[4,5-b]pyrazine** would rely on a combination of standard spectroscopic techniques. Based on its structure, the following spectral features are anticipated:

- $^1\text{H}$  NMR: The spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the fused ring system and the nitrogen atoms.
- $^{13}\text{C}$  NMR: The spectrum should display five distinct signals for the five carbon atoms in the heterocyclic core. The carbon atom attached to the bromine (C3) would likely appear at a chemical shift characteristic of a carbon bearing a halogen.
- IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H stretching in the aromatic region, as well as C=N and C=C stretching vibrations within the fused ring system.
- Mass Spectrometry: The mass spectrum should exhibit a prominent molecular ion peak ( $\text{M}^+$ ) and a characteristic isotopic pattern due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio). The predicted m/z values for various adducts (listed in the table above) would be key for confirming the molecular weight.


#### General Protocol for Spectroscopic Analysis:

- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) for NMR analysis. For IR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film. For mass spectrometry, the sample can be dissolved in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Acquire the spectra using standard parameters on NMR, FT-IR, and mass spectrometers.
- Data Analysis: Interpret the obtained spectra to confirm the structure of the compound, assigning the observed signals to the corresponding atoms in the molecule.

## Reactivity and Potential Applications in Drug Discovery

The bromine atom at the 3-position of the isothiazolo[4,5-b]pyrazine core is a key feature for its utility as a synthetic intermediate. This position is expected to be susceptible to various

transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space around the core scaffold.



[Click to download full resolution via product page](#)

Figure 2: Potential cross-coupling reactions for derivatization of **3-Bromoisothiazolo[4,5-b]pyrazine**.

The broader isothiazolopyridine and pyrazine classes of compounds have shown promise in various therapeutic areas. Notably, pyrazine-based scaffolds are prevalent in kinase inhibitors. [1] For instance, derivatives of the related imidazo[4,5-b]pyrazine have been investigated as NTRK inhibitors for oncological applications.[1] The structural similarity of **3-Bromoisothiazolo[4,5-b]pyrazine** to these biologically active molecules suggests its potential as a starting point for the development of new therapeutic agents, particularly in the area of oncology.

## Safety and Handling

Based on supplier safety data, **3-Bromoisothiazolo[4,5-b]pyrazine** is classified as a warning-level hazard.[2] The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**3-Bromoisothiazolo[4,5-b]pyrazine** is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide provides a solid foundation based on existing data and knowledge of related compounds. The presence of a reactive bromine handle on a biologically relevant scaffold makes it an attractive starting material for the synthesis of novel compound libraries. Further research is warranted to fully elucidate its synthesis, physicochemical properties, and biological activity, which will undoubtedly open new avenues for its application in the development of future therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-BROMOISOTHIAZOLO[4,5-B]PYRAZINE | 907597-26-6 [sigmaaldrich.com]
- 3. 907597-26-6 | MFCD13193342 | 3-Bromoisothiazolo[4,5-b]pyrazine [aaronchem.com]
- 4. 3-Bromoisothiazolo[4,5-b]pyrazine - CAS:907597-26-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. PubChemLite - 3-bromoisothiazolo[4,5-b]pyrazine (C5H2BrN3S) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physicochemical characteristics of 3-Bromoisothiazolo[4,5-b]pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441227#physicochemical-characteristics-of-3-bromoisothiazolo-4-5-b-pyrazine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)